

Dihydrosinapyl Alcohol: Application Notes and Protocols for a Lignin-Derived Research Chemical

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Compound of Interest

Compound Name: Dihydrosinapyl alcohol

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Abstract

Dihydrosinapyl alcohol, with the chemical name 4-(3-hydroxypropyl)-2,6-dimethoxyphenol, is a naturally occurring phenolic compound. It is a derivative of sinapyl alcohol, a primary monolignol involved in the biosynthesis of lignin. As a research chemical, **dihydrosinapyl alcohol** holds potential for investigation in various fields, particularly those related to oxidative stress and inflammation, owing to its structural similarity to other bioactive phenolic compounds. This document provides detailed protocols for the laboratory-scale synthesis of **dihydrosinapyl alcohol** and outlines its potential applications based on the known biological activities of related compounds.

Chemical Properties and Data

Property	Value	Reference
CAS Number	20736-25-8	[1]
Molecular Formula	C ₁₁ H ₁₆ O ₄	[1]
Molecular Weight	212.24 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	75.5-76.5 °C	[2]
Boiling Point	371.7 ± 37.0 °C (Predicted)	[2]
Density	1.161 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Slightly soluble in Chloroform and DMSO	[3]
Storage	Sealed in a dry environment at room temperature. For long-term storage of stock solutions, -20°C (1 month) or -80°C (6 months) is recommended.	[3]

Application Notes

Dihydrosinapyl alcohol's structure, featuring a phenolic hydroxyl group and methoxy substituents on the aromatic ring, suggests potential antioxidant and anti-inflammatory properties, characteristic of many natural phenolic compounds derived from lignin.[4][5]

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, a key aspect of antioxidant activity. The antioxidant capacity of lignin-derived phenolic compounds has been demonstrated in various studies. While specific IC50 values for **dihydrosinapyl alcohol** are not readily available in the public literature, the data from related lignin extracts provide a strong indication of its potential in this area. The antioxidant activity index (AAI) of various lignin extracts has been shown to be very strong.[6][7]

Table of Antioxidant Activity for Lignin-Related Phenolic Compounds

Lignin Source/Extract	Assay	Result	Reference
Kraft Black Liquor Extract (pH 6)	DPPH	AAI: 3.41 ± 0.33	[7]
Sulphite Black Liquor Extract (pH 2)	DPPH	AAI: 3.29 ± 0.35	[7]
Lignin from Bioethanol By-product (acidic purification)	DPPH	IC50: 69.41 $\mu\text{g/mL}$	[8]

Note: AAI > 2.0 is considered very strong antioxidant activity.

Anti-inflammatory and Cytoprotective Potential

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Phenolic compounds often exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. For instance, derivatives of dehydrodiconiferyl alcohol, a related lignan, have been shown to inhibit inflammation in macrophages by suppressing the NF- κ B pathway.[9] While direct evidence for **dihydrosinapyl alcohol** is pending, its structural features suggest it may exert similar effects.

Furthermore, the antioxidant properties of phenolic compounds contribute to their cytoprotective effects against oxidative stress-induced cell damage.

Experimental Protocols

The following are detailed protocols for the synthesis of **dihydrosinapyl alcohol**, designed for a laboratory setting.

Synthesis Workflow



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Caption: Two-step synthesis of **dihydrosinapyl alcohol** from sinapic acid.

Protocol 1: Esterification of Sinapic Acid to Ethyl Sinapate

Objective: To convert sinapic acid to its ethyl ester, a suitable precursor for hydrogenation.

Materials:

- Sinapic acid
- Absolute ethanol
- Concentrated sulfuric acid
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of sinapic acid (1 equivalent) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl sinapate.
- Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenation of Ethyl Sinapate to Dihydrosinapyl Alcohol

Objective: To reduce the double bond and the ester group of ethyl sinapate to yield **dihydrosinapyl alcohol**.

Materials:

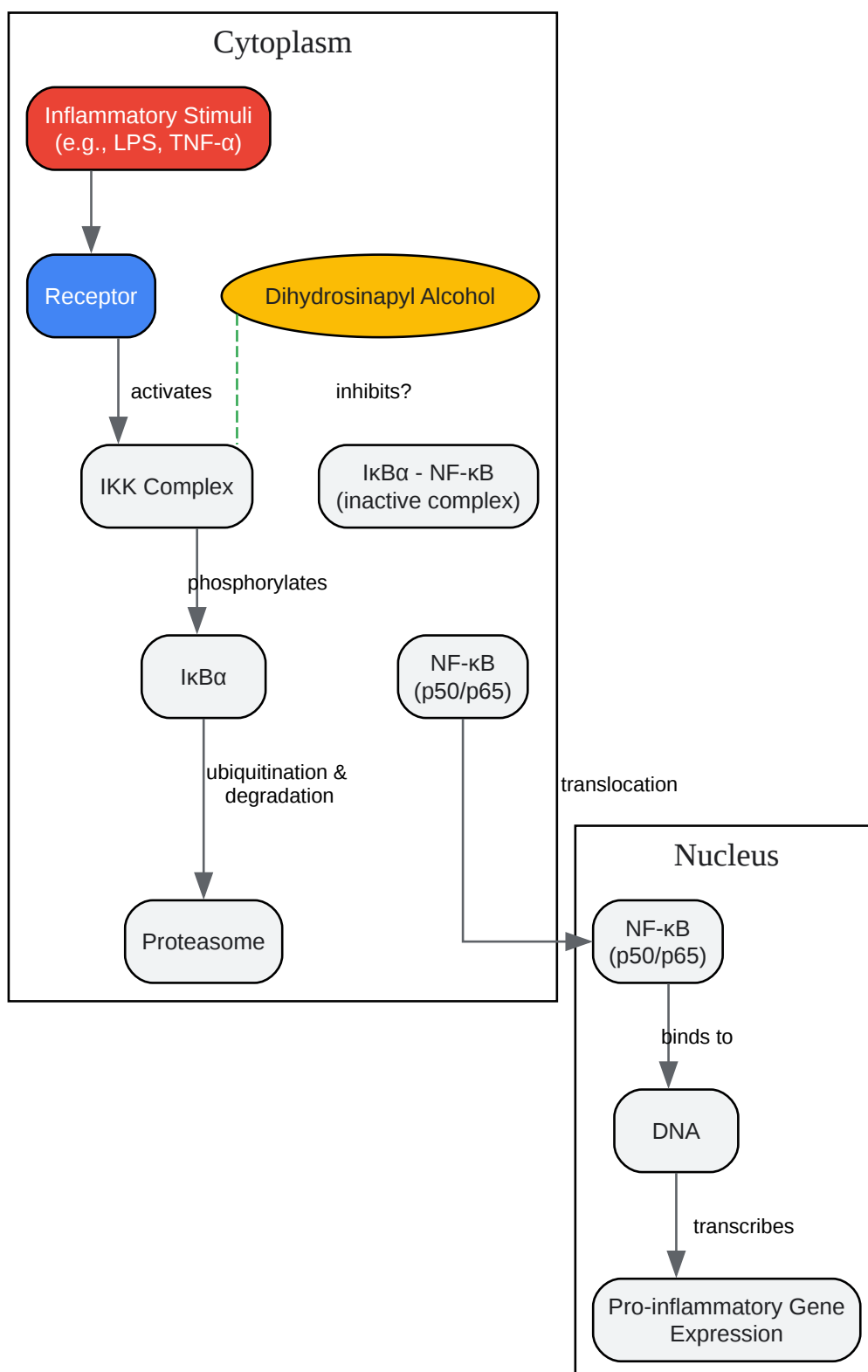
- Ethyl sinapate
- Palladium on carbon (10% Pd/C)
- Ethanol or Ethyl Acetate (anhydrous)
- Hydrogen gas supply
- Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
- Celite or a similar filter aid
- Rotary evaporator

Procedure:

- Dissolve ethyl sinapate (1 equivalent) in a suitable solvent such as anhydrous ethanol or ethyl acetate in a hydrogenation flask.
- Add 10% palladium on carbon catalyst (5-10 mol% of palladium relative to the substrate).
- Seal the flask and purge the system with hydrogen gas several times to remove air.
- Pressurize the system with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
- Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
- Combine the filtrate and washings and concentrate under reduced pressure to obtain crude **dihydrosinapyl alcohol**.
- Purify the product by column chromatography on silica gel to yield pure **dihydrosinapyl alcohol**.

Potential Mechanism of Action: Modulation of NF- κ B Signaling

Given the anti-inflammatory properties of similar phenolic compounds, a plausible mechanism of action for **dihydrosinapyl alcohol** involves the modulation of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF- κ B is a key transcription factor that regulates the expression of pro-inflammatory genes.



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Caption: Hypothetical inhibition of the NF-κB signaling pathway by **dihydrosinapyl alcohol**.

In this proposed mechanism, **dihydrosinapyl alcohol** may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of I κ B α . This would keep NF- κ B sequestered in the cytoplasm in its inactive state, thereby preventing the transcription of pro-inflammatory genes in the nucleus. Further experimental validation is required to confirm this hypothesis.

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